molecular formula C14H13F3O2 B13475302 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13475302
M. Wt: 270.25 g/mol
InChI Key: VTMJGAARYHRCEW-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often require the use of a mercury lamp, which can be technically challenging but is necessary for the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are still under exploration. the use of photochemistry and [2 + 2] cycloaddition reactions are promising approaches for large-scale synthesis. These methods allow for the efficient production of sp3-rich chemical spaces, which are valuable in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in various applications. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(18)19/h1-3,5,8,11H,4,6-7H2,(H,18,19)

InChI Key

VTMJGAARYHRCEW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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